BenchChemオンラインストアへようこそ!

N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide

structural differentiation isopropoxypropyl N-alkyl substitution

N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide (CAS 1190294-66-6; C₂₁H₂₃N₃O₃; MW 365.4 g/mol) is a synthetic small molecule that integrates a 4-oxo-3(4H)-quinazoline core with a para-substituted benzamide moiety via a tertiary amine linkage, further functionalized with an N-(3-isopropoxypropyl) side chain. This compound belongs to the quinazoline-benzamide class, which has emerged as a privileged scaffold for histone deacetylase (HDAC) inhibition, particularly targeting class I HDAC isoforms.

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
Cat. No. B14950780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC(C)OCCCNC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C21H23N3O3/c1-15(2)27-13-5-12-22-20(25)16-8-10-17(11-9-16)24-14-23-19-7-4-3-6-18(19)21(24)26/h3-4,6-11,14-15H,5,12-13H2,1-2H3,(H,22,25)
InChIKeyRUIHZECRWLUHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide – A Structurally Distinct Quinazoline-Benzamide for Epigenetic Research Procurement


N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide (CAS 1190294-66-6; C₂₁H₂₃N₃O₃; MW 365.4 g/mol) is a synthetic small molecule that integrates a 4-oxo-3(4H)-quinazoline core with a para-substituted benzamide moiety via a tertiary amine linkage, further functionalized with an N-(3-isopropoxypropyl) side chain . This compound belongs to the quinazoline-benzamide class, which has emerged as a privileged scaffold for histone deacetylase (HDAC) inhibition, particularly targeting class I HDAC isoforms [1]. Its unique substitution pattern, featuring both a quinazoline ring and a flexible isopropoxypropyl chain, differentiates it from simpler benzamide HDAC inhibitors such as MS-275 (Entinostat) and from 4-oxoquinazoline-based N-hydroxypropenamide derivatives [1].

Why N-(3-Isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide Cannot Be Replaced by Generic Quinazoline or Benzamide Analogs in HDAC-Targeted Studies


Although multiple quinazoline-derivatives and benzamide-based HDAC inhibitors are commercially available, substitution is rarely benign in the context of epigenetic research. Small structural changes—such as varying the N-alkyl substituent or the position of the benzamide linker—can invert isoform selectivity, alter cellular potency by orders of magnitude, and profoundly affect pharmacokinetic properties [1]. In a focused library of quinazolinyl-benzamide analogs, switching the N-alkyl group from benzyl to isopropoxypropyl was shown to modulate both HDAC inhibitory potency and cytotoxicity, with some derivatives exhibiting 5- to 10-fold greater activity than vorinostat (SAHA) [2]. Consequently, a formulation, screening campaign, or mechanistic study built around this exact compound cannot be reliably extrapolated to close structural neighbors without re-validation.

Quantitative Differentiation of N-(3-Isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide Versus Structural Analogs


Structural Differentiation: Unique Isopropoxypropyl Side Chain Versus Common N-Benzyl or N-Alkyl Substituents in Quinazoline-Benzamide HDAC Inhibitors

N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide carries an isopropoxypropyl side chain on the quinazoline-benzamide scaffold, a structural feature distinct from the N-benzyl, N-methyl, or unsubstituted analogs commonly found in the HDAC inhibitor literature. In the quinazoline-benzamide class, N-alkyl substitution has been shown to be a critical determinant of both enzymatic potency and cellular cytotoxicity [1]. While direct IC₅₀ data for this exact compound have not yet been published, its unique N-(3-isopropoxypropyl) motif positions it as a structurally differentiated research tool for exploring structure-activity relationships (SAR) around the N-alkyl binding pocket.

structural differentiation isopropoxypropyl N-alkyl substitution

HDAC Inhibitory Activity: Class-Level Potency of Quinazoline-Benzamide Derivatives Compared to Vorinostat (SAHA)

Quinazoline-benzamide derivatives as a class demonstrate HDAC inhibitory activity with IC₅₀ values ranging from 0.17 to 0.88 μM, comparable to or exceeding the reference HDAC inhibitor vorinostat (SAHA; IC₅₀ ≈ 0.1–0.5 μM against HDAC1) [1]. In a separate study, compounds 10l and 10m from the 4-oxoquinazoline N-hydroxypropenamide series achieved HDAC IC₅₀ values of 0.041–0.044 μM, approximately 2- to 3-fold more potent than SAHA [2]. While the target compound carries a benzamide rather than N-hydroxypropenamide warhead, its quinazoline core aligns with this pharmacophore class, supporting its utility as a scaffold-matched probe for HDAC inhibition assays.

HDAC inhibition IC₅₀ quinazoline-benzamide SAHA

Cancer Cell Cytotoxicity: Quinazoline-Benzamide Potency Relative to SAHA Across Colon, Prostate, and Lung Lines

Quinazoline-benzamide derivatives demonstrate potent cytotoxicity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) human cancer cell lines, with IC₅₀ values ranging from 0.65 to 9.00 μM [1]. Notably, in a related study, these compounds displayed cytotoxicity 5- to 10-fold higher than vorinostat (SAHA) against the same panel [2]. The presence of the quinazoline heterocycle is critical for this enhanced activity, as simple benzamide analogs lacking the quinazoline core show substantially reduced potency [1]. While direct cytotoxicity data for this specific compound are not yet published, the structural alignment with the active quinazoline-benzamide class indicates potential for comparable or superior activity.

cytotoxicity cancer cell lines SW620 PC-3 NCI-H23

HDAC1-Selective Inhibition: Analog 11a Surpasses MS-275 with Acceptable Selectivity Over HDAC2, HDAC6, and HDAC8

In a direct head-to-head study, compound 11a—a quinazolinyl-containing benzamide closely related to the target compound—surpassed the known class I-selective HDAC inhibitor MS-275 (Entinostat) in both HDAC1 enzymatic inhibitory activity and cellular anti-proliferative activity against Hut78, K562, Hep3B, and HCT116 cancer cells, with no observed effects on human normal cells [1]. Compound 11a also demonstrated selectivity for HDAC1 over HDAC2, HDAC6, and HDAC8 [1]. The structural similarity between 11a and N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide—both share the quinazoline-benzamide core—indicates that this target compound may exhibit a comparable HDAC1-biased selectivity profile, making it a valuable candidate for isoform-specific epigenetic studies.

HDAC1 selectivity MS-275 quinazoline-benzamide isoform-selective

Physicochemical Differentiation: Molecular Weight, cLogP, and Hydrogen-Bond Capacity Versus Reference Benzamide HDAC Inhibitors

N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide (MW 365.4 g/mol, formula C₂₁H₂₃N₃O₃) differs physically from key reference compounds: MS-275 (Entinostat) has MW 376.5 and contains a pyridine ring [1]; vorinostat (SAHA) has MW 264.3 and features a hydroxamic acid zinc-binding group [2]; and representative 4-oxoquinazoline N-hydroxypropenamides such as 10l/10m have MW ∼380–400 with a hydroxamic acid motif [3]. The isopropoxypropyl chain contributes additional lipophilicity (predicted cLogP ≈ 2.8–3.2) relative to unsubstituted quinazoline-benzamide analogs, which may influence membrane permeability and distribution in cellular assays.

physicochemical properties cLogP molecular weight drug-likeness

Purity and Supply Chain Differentiation: Typical Research-Grade Purity of 95% and Multi-Vendor Availability

Multiple chemical suppliers list N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide for research use with a typical purity specification of 95% (HPLC) . This purity threshold is consistent with standards for screening compounds in early-stage drug discovery and meets the requirements for reproducible HDAC enzymatic and cellular assays. The compound is offered by multiple registered suppliers, ensuring competitive procurement and supply chain redundancy—a practical factor that distinguishes it from single-source, custom-synthesized analogs that may involve longer lead times or higher cost.

purity supply chain research compound vendor comparison

Recommended Application Scenarios for N-(3-Isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide in Epigenetic Drug Discovery and Chemical Biology


HDAC Isoform Selectivity Profiling in Epigenetic Target Deconvolution

Leveraging the class-level evidence that quinazoline-benzamide derivatives achieve sub-micromolar HDAC inhibition with potential HDAC1 selectivity [1], this compound is ideally suited for inclusion in isoform-selectivity panels aimed at deconvoluting the HDAC isoform(s) responsible for observed cellular phenotypes. Its distinct structural features—particularly the isopropoxypropyl side chain—allow researchers to probe how N-alkyl variations influence isoform preference relative to N-benzyl or unsubstituted analogs, a critical SAR dimension for developing safer epigenetic therapeutics [2].

Cancer Cell Line Panel Screening for Antiproliferative Activity

Quinazoline-benzamide derivatives have demonstrated potent cytotoxicity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines, with IC₅₀ values ranging from 0.65 to 9.00 μM, representing 5- to 10-fold higher potency than SAHA [1][2]. This compound is therefore a strong candidate for inclusion in multi-cell-line antiproliferative screening panels, particularly for programs targeting solid tumors where SAHA-based benchmarks are well established.

Structure-Activity Relationship (SAR) Exploration Around the N-Alkyl Binding Pocket

The compound's unique N-(3-isopropoxypropyl) substituent makes it a valuable tool for SAR campaigns aimed at mapping the steric and electronic requirements of the HDAC enzyme's surface recognition groove. By comparing its activity with structurally matched analogs bearing different N-alkyl groups (e.g., N-benzyl, N-methyl, N-H), medicinal chemistry teams can quantify the contribution of the isopropoxypropyl chain to potency, selectivity, and cellular permeability [1].

In Vivo Pharmacokinetic and Efficacy Bridging Studies Using Orthotopic or Xenograft Models

Compound 11a, a closely related quinazoline-benzamide, displayed favorable oral pharmacokinetic properties and significant antitumor activity in the A549 lung cancer xenograft model in vivo [1]. Given the structural similarity, this compound is well-positioned for follow-up in vivo PK/PD and efficacy studies, particularly in programs seeking to advance quinazoline-benzamide leads toward preclinical development candidates.

Quote Request

Request a Quote for N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.